molecular formula C11H18O2 B8653158 Spiro[2.7]decane-1-carboxylic Acid

Spiro[2.7]decane-1-carboxylic Acid

Cat. No.: B8653158
M. Wt: 182.26 g/mol
InChI Key: NKXDXWMYHLNMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[2.7]decane-1-carboxylic acid (CAS: 680619-39-0) is a bicyclic carboxylic acid characterized by a spirocyclic framework where two cycloalkane rings share a single carbon atom (the spiro center). Its structure comprises a seven-membered ring fused with a two-membered ring, creating significant steric hindrance and conformational rigidity. This compound is primarily utilized in pharmaceutical and materials science research due to its unique stereoelectronic properties, which influence reactivity and molecular interactions. Commercial suppliers list it under synonyms such as starbld0040404 and SCHEMBL1634171, with applications in ligand design and chiral synthesis .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

spiro[2.7]decane-2-carboxylic acid

InChI

InChI=1S/C11H18O2/c12-10(13)9-8-11(9)6-4-2-1-3-5-7-11/h9H,1-8H2,(H,12,13)

InChI Key

NKXDXWMYHLNMEM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)CC2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

7-Azaspiro[4.5]decane-1-carboxylic Acid Derivatives

  • Structure : Incorporates a nitrogen atom in the six-membered ring (7-azaspiro[4.5]decane framework), altering electronic properties and hydrogen-bonding capacity.
  • Synthesis: Prepared via a seven-step route starting from ethyl cyclopentanonecarboxylate, involving nitrile hydrolysis under acidic conditions (e.g., HCl reflux) and purification via sequential solvent extraction .
  • Properties: Elemental Composition: C₁₇H₂₃NO₂·H₂O (calculated: C, 70.07; H, 8.65; N, 4.81) .

Spiro[4.5]decane-8-carboxylic Acid (CAS: 19027-23-7)

  • Structure : Features a [4.5] spiro system instead of [2.7], leading to distinct ring strain and solubility profiles.
  • Synthesis: Not explicitly detailed in the evidence, but analogous methods involving β-ketoester cyclization (e.g., I₂–PPh₃-mediated spirocyclization) may apply .
  • Applications : Used in ion-pair chromatography and as intermediates in bioactive molecule synthesis .

Adamantane-1-carboxylic Acid (CAS: 828-51-3)

  • Structure : A tricyclic carbocyclic acid with a rigid adamantane backbone.
  • Properties :
    • Solubility : Lower aqueous solubility compared to spiro analogues due to hydrophobic adamantane core.
    • Stability : High thermal and chemical stability, attributed to its diamondoid structure .
  • Applications : Precursor for antiviral agents and supramolecular chemistry .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

  • Structure : Aromatic heterocycle with chlorine and methyl substituents, enabling π-π stacking and halogen bonding.
  • Applications : Building block for kinase inhibitors and agrochemicals .

Reaction and Spectroscopic Comparisons

Spectroscopic Behavior

  • Fragmentation Patterns : Spiro[2.7]decane derivatives may fragment at the spiro junction under EIMS, similar to spiro 1,3-benzoxazines (e.g., loss of ArN₂CO/ArN₂CO₂ groups) .
  • NMR Profiles : Spiro compounds exhibit distinct coupling patterns due to restricted rotation, as seen in 7-azaspiro[4.5]decane derivatives (e.g., split signals for axial/equatorial protons) .

Comparative Data Table

Compound CAS Ring System Key Functional Groups Synthesis Yield Applications
Spiro[2.7]decane-1-carboxylic Acid 680619-39-0 [2.7] Carboxylic acid Not reported Chiral synthesis, ligand design
7-Azaspiro[4.5]decane-1-carboxylic Acid - [4.5] + N-heterocycle Carboxylic acid, benzyl amine ~50% Neuropharmacology
Adamantane-1-carboxylic Acid 828-51-3 Tricyclo[3.3.1.1³,⁷] Carboxylic acid High purity Antiviral agents
Spiro enol ethers (e.g., 21) - Variable spiro Enol ether 60–80% Trypanocidal agents

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